1-Decyne
Overview
Description
1-Decyne is an organic compound with the molecular formula C₁₀H₁₈. It is a terminal alkyne, characterized by a carbon-carbon triple bond at the end of its carbon chain. This compound is a colorless liquid at room temperature and is used extensively as a model substrate in organic synthesis due to its reactivity and versatility .
Mechanism of Action
Target of Action
1-Decyne is an organic compound with the formula C8H17C≡CH . It is a terminal alkyne, meaning it has a carbon-carbon triple bond at the terminal of the carbon chain . The primary targets of this compound are the molecules it interacts with in various chemical reactions .
Mode of Action
This compound participates in a number of classical reactions, including Suzuki-Miyaura couplings, Sonogashira couplings, Huisgen cycloadditions, and borylations . These reactions involve the interaction of this compound with other molecules, leading to changes in the molecular structure and properties .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reactions it participates in. For example, in Suzuki-Miyaura couplings, this compound can react with an organoboron compound and a halide under the action of a palladium catalyst to form a new carbon-carbon bond . In Huisgen cycloadditions, this compound can react with an azide to form a 1,2,3-triazole .
Result of Action
The result of this compound’s action is the formation of new molecules through the reactions it participates in. For example, in a Suzuki-Miyaura coupling, the result would be a new molecule with a carbon-carbon bond . In a Huisgen cycloaddition, the result would be a 1,2,3-triazole .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by the presence of catalysts, the temperature, and the pH of the environment . Furthermore, this compound is a colorless liquid with a boiling point of 174 °C , indicating that it is stable under normal environmental conditions but can evaporate under high temperatures .
Biochemical Analysis
. . .
Biochemical Properties
1-Decyne participates in a number of classical reactions including Suzuki-Miyaura couplings, Sonogashira couplings, Huisgen cycloadditions, and borylations . These reactions involve interactions with various enzymes and proteins, which facilitate the biochemical transformations of this compound.
Cellular Effects
The cellular effects of this compound are primarily observed through its interactions with various biomolecules. For instance, it has been used to stabilize ruthenium nanoparticles by forming ruthenium-vinylidene interfacial bonds . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, under the catalysis of platinum, this compound reacts with hydrogen to produce decane .
Preparation Methods
Chemical Reactions Analysis
1-Decyne undergoes various types of chemical reactions:
Hydrogenation: Under the catalysis of platinum, this compound reacts with hydrogen to produce decane.
Coupling Reactions: It participates in Suzuki-Miyaura and Sonogashira couplings, which are used to form carbon-carbon bonds.
Cycloadditions: This compound can undergo Huisgen cycloadditions, which are used to form triazoles.
Borylation: This reaction involves the addition of boron-containing groups to the alkyne, which can be catalyzed by platinum.
Scientific Research Applications
1-Decyne has several applications in scientific research:
Organic Synthesis: It is used as a starting material for the synthesis of various complex organic compounds, including polymers and pharmaceuticals.
Nanotechnology: This compound has been used to stabilize ruthenium nanoparticles by forming ruthenium-vinylidene interfacial bonds.
Chemical Methodology: It serves as a model substrate for evaluating new synthetic methodologies in organic chemistry.
Comparison with Similar Compounds
1-Decyne can be compared with other terminal alkynes such as:
1-Octyne: Similar to this compound but with eight carbon atoms.
1-Nonyne: Similar to this compound but with nine carbon atoms.
1-Undecyne: Similar to this compound but with eleven carbon atoms.
This compound is unique due to its specific carbon chain length, which makes it suitable for certain applications where other alkynes might not be as effective.
Properties
IUPAC Name |
dec-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHQJIJCRNRCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870766 | |
Record name | 1-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Decyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19357 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
764-93-2, 27381-15-3 | |
Record name | 1-Decyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027381153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dec-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULR28GD98Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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